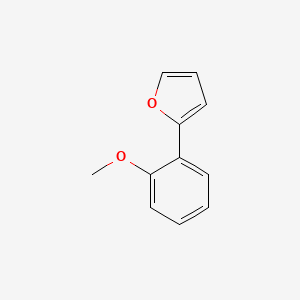

2-(2-Methoxyphenyl)furan

Overview

Description

2-(2-Methoxyphenyl)furan is an organic compound with the molecular formula C₁₁H₁₀O₂. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of a methoxy group (-OCH₃) attached to the phenyl ring, which is further connected to the furan ring. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .

Mechanism of Action

Target of Action

A structurally similar compound, 5-(2-methoxyphenyl)-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli .

Mode of Action

Furan derivatives are known for their reactivity and have been used in the synthesis of new drugs . They are often included in the structure of various pharmaceuticals due to their remarkable therapeutic efficacy .

Biochemical Pathways

Furan derivatives are known to have a wide range of applications in the synthesis of new fuels and polymer precursors . They are also used in the creation of numerous innovative antibacterial agents .

Result of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Action Environment

It is known that furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(2-Methoxyphenyl)furan are not fully understood due to the limited research available. Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure of the furan derivative and the biomolecules it interacts with .

Cellular Effects

Furan derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Furan-containing compounds are known to undergo metabolic activation, which plays a vital role in triggering toxicities when substituted by one or more groups .

Temporal Effects in Laboratory Settings

Furan derivatives are known to undergo various transformations over time, including oxidation and reduction .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. Furan-containing compounds have been reported to cause liver injury, lung/renal toxicity, and damage to the nervous system in rodents .

Metabolic Pathways

Furan-containing compounds are known to be involved in various metabolic processes, often interacting with enzymes or cofactors .

Transport and Distribution

Furan-containing compounds are known to permeate biological membranes, such as those in the lungs and intestines, and can be rapidly absorbed and metabolized .

Subcellular Localization

The localization of furan-containing compounds can influence their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)furan typically involves the cyclization of 2-(2-methoxyaryl)-1-arylethanone derivatives. One common method includes the use of hydroiodic acid in acetic acid to facilitate the cyclization process . Another approach involves the condensation reaction of phenacyl phenyl derivatives under specific conditions to yield the desired furan derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic agents and optimized reaction conditions, are likely employed to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)furan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

Reduction: Reduction reactions can convert the furan ring into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

2-(2-Methoxyphenyl)furan has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents

Comparison with Similar Compounds

Benzofuran: A similar compound with a fused benzene and furan ring.

2-Furoic Acid: A derivative of furan with a carboxylic acid group.

2-Methylfuran: A furan derivative with a methyl group attached to the ring.

Uniqueness: 2-(2-Methoxyphenyl)furan is unique due to the presence of the methoxy group on the phenyl ring, which influences its reactivity and properties. This structural feature distinguishes it from other furan derivatives and contributes to its specific applications and effects .

Properties

IUPAC Name |

2-(2-methoxyphenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-12-10-6-3-2-5-9(10)11-7-4-8-13-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQMMAGGXIJZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618223 | |

| Record name | 2-(2-Methoxyphenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38527-59-2 | |

| Record name | 2-(2-Methoxyphenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38527-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

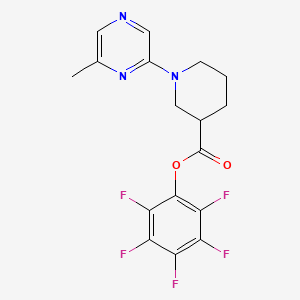

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B1613026.png)

![Lithium 2-[(morpholin-4-yl)methyl]benzoate](/img/structure/B1613038.png)

![Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B1613048.png)

![3-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613049.png)